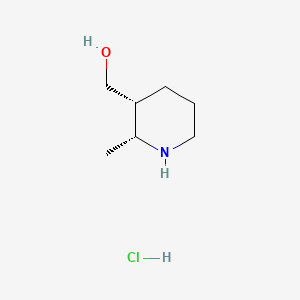
cis-(2-Methylpiperidin-3-YL)methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-[(2R,3R)-2-methylpiperidin-3-yl]methanol hydrochloride, cis is a chiral compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(2R,3R)-2-methylpiperidin-3-yl]methanol hydrochloride, cis typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of rac-[(2R,3R)-2-methylpiperidin-3-yl]methanol hydrochloride, cis may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
rac-[(2R,3R)-2-methylpiperidin-3-yl]methanol hydrochloride, cis can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of different alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce various alcohols or amines.
Scientific Research Applications
rac-[(2R,3R)-2-methylpiperidin-3-yl]methanol hydrochloride, cis has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which rac-[(2R,3R)-2-methylpiperidin-3-yl]methanol hydrochloride, cis exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with similar biological activities.
Pyridine: Another nitrogen-containing heterocycle with different chemical properties.
Piperine: A naturally occurring compound with a piperidine moiety, known for its antioxidant properties.
Uniqueness
rac-[(2R,3R)-2-methylpiperidin-3-yl]methanol hydrochloride, cis is unique due to its specific stereochemistry and the presence of both a piperidine ring and a hydroxyl group. This combination of features gives it distinct chemical and biological properties compared to other similar compounds.
Biological Activity
The compound cis-(2-Methylpiperidin-3-YL)methanol hydrochloride is a piperidine derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
This compound can be characterized by its unique chemical structure, which includes a piperidine ring with a hydroxymethyl group. This configuration is critical for its interaction with biological systems.
The biological activity of this compound primarily involves its interaction with various neurotransmitter systems and receptors. It has been identified as an antagonist at specific receptor sites, suggesting potential therapeutic applications in treating conditions influenced by these receptors. The presence of the hydroxyl group enhances binding affinity to certain targets, which is crucial for its pharmacological effects .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Studies have shown that derivatives of piperidine, including this compound, can inhibit the growth of various cancer cell lines. For example, compounds similar to this have demonstrated significant cytotoxic effects against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values ranging from 2.43 to 14.65 μM .
- Neuropharmacological Effects : The compound may influence neurotransmitter pathways, which could have implications for neurological disorders. Its interaction with the muscarinic acetylcholine receptor (M3R) suggests potential roles in modulating cellular proliferation and apoptosis resistance in colorectal cancer .
- Antioxidant Properties : Some studies suggest that piperidine derivatives exhibit antioxidant effects, which could contribute to neuroprotective activities against oxidative stress .
Table 1: Summary of Biological Activities
Synthesis and Applications
The synthesis of this compound can be achieved through various methods involving piperidine derivatives. Its applications span across medicinal chemistry where it serves as an intermediate for synthesizing other biologically active compounds. The unique stereochemistry of this compound enhances its reactivity and specificity in biological systems.
Properties
Molecular Formula |
C7H16ClNO |
|---|---|
Molecular Weight |
165.66 g/mol |
IUPAC Name |
[(2R,3R)-2-methylpiperidin-3-yl]methanol;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-6-7(5-9)3-2-4-8-6;/h6-9H,2-5H2,1H3;1H/t6-,7+;/m1./s1 |
InChI Key |
KUAOSDGMQRHORW-HHQFNNIRSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](CCCN1)CO.Cl |
Canonical SMILES |
CC1C(CCCN1)CO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















